molecular formula C6H6N2O2 B13833642 1-(4-Acetyl-1,3-diazet-2-yl)ethanone

1-(4-Acetyl-1,3-diazet-2-yl)ethanone

Cat. No.: B13833642
M. Wt: 138.12 g/mol
InChI Key: SNKZRBUGRNDAOC-UHFFFAOYSA-N
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Description

1-(4-Acetyl-1,3-diazet-2-yl)ethanone is a chemical compound with a unique structure that includes a diazet ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The diazet ring is a rare and intriguing feature that can impart unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-1,3-diazet-2-yl)ethanone typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a diazet precursor with an acetylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-1,3-diazet-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The diazet ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Acetyl-1,3-diazet-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-1,3-diazet-2-yl)ethanone involves its interaction with specific molecular targets. The diazet ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylthiazole: A compound with a thiazole ring that shares some structural similarities.

    1-(4,5-Dihydro-2-thiazolyl)ethanone: Another compound with a thiazole ring, used in various chemical applications.

Uniqueness

1-(4-Acetyl-1,3-diazet-2-yl)ethanone is unique due to its diazet ring, which imparts distinct chemical properties and potential applications. The presence of the diazet ring can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

1-(4-acetyl-1,3-diazet-2-yl)ethanone

InChI

InChI=1S/C6H6N2O2/c1-3(9)5-7-6(8-5)4(2)10/h1-2H3

InChI Key

SNKZRBUGRNDAOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=N1)C(=O)C

Origin of Product

United States

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